molecular formula C18H16N2O3S B2491504 N-(3-acetylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide CAS No. 851989-99-6

N-(3-acetylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide

Cat. No.: B2491504
CAS No.: 851989-99-6
M. Wt: 340.4
InChI Key: CHSAUBHRKBQEMG-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide (IUPAC name: N-(3-acetylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide) is a benzothiazolone derivative with a molecular formula of C₁₈H₁₆N₂O₅S and a molecular weight of 372.395 g/mol . The compound features a 1,2-benzisothiazol-3(2H)-one core fused to a propanamide linker and a 3-acetylphenyl substituent. This structure confers unique electronic and steric properties, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry.

The acetyl group at the 3-position of the phenyl ring introduces electron-withdrawing effects, which may influence binding interactions with biological targets .

Properties

IUPAC Name

N-(3-acetylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-12(21)13-5-4-6-14(11-13)19-17(22)9-10-20-15-7-2-3-8-16(15)24-18(20)23/h2-8,11H,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSAUBHRKBQEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCN2C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound features a benzothiazole moiety, which is known for its pharmacological significance.

Synthetic Pathway

  • Starting Materials : The synthesis begins with 3-acetylphenyl derivatives and benzothiazole precursors.
  • Reaction Conditions : Reactions are often conducted in polar solvents like DMF or acetone under basic conditions to facilitate the formation of the amide linkage.
  • Characterization : The final product is characterized using spectral techniques such as NMR and IR spectroscopy to confirm the structure.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial and fungal strains.

MicroorganismActivity (Zone of Inhibition in mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans18

The compound's effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

Anticancer Activity

This compound has shown promising results in cancer cell lines. In vitro studies reveal that it induces apoptosis in various cancer cells through mechanisms involving:

  • Cell Cycle Arrest : Inhibition of cell cycle progression at the G2/M phase.
  • Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. For instance:

  • Substituents on the Benzothiazole Ring : Variations in the substituents can enhance or diminish activity.
  • Amide Linkage : The nature of the amide bond (e.g., alkyl vs. aryl substituents) affects solubility and bioavailability.

Study 1: Antimicrobial Efficacy

In a study published by SciELO Chile, derivatives of benzothiazole were synthesized and screened for antimicrobial activity. The study concluded that compounds similar to this compound exhibited significant antibacterial properties, demonstrating the potential for developing new antimicrobial agents based on this scaffold .

Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of benzothiazole derivatives highlighted that this compound showed a dose-dependent reduction in cell viability in human cancer cell lines . The study emphasized the importance of further exploring this compound’s mechanisms to optimize its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Modifications

The target compound is compared to analogs with variations in:

  • Phenyl substituents (e.g., methyl, methoxy, or acetyl groups).
  • Heterocyclic cores (benzothiazolone vs. benzoxazolone).
  • Oxidation states (sulfone vs. thione groups).
Table 1: Physicochemical and Structural Comparison
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) logSw<sup>†</sup> Hydrogen Bond Donors/Acceptors Notable Properties/Activities
N-(3-Acetylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide C₁₈H₁₆N₂O₅S 3-Acetylphenyl 372.395 Not reported 1 donor, 5 acceptors High polarity due to sulfone
C489-0330: N-(2,5-Dimethylphenyl) analog C₁₈H₁₈N₂O₂S 2,5-Dimethylphenyl 326.42 -3.44 1 donor, 4 acceptors Improved lipophilicity
N-(2,4-Dimethoxyphenyl) analog C₁₈H₁₈N₂O₆S 2,4-Dimethoxyphenyl 390.41 Not reported 1 donor, 7 acceptors Enhanced solubility (methoxy)
3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(thiophen-2-yl)methyl]propanamide C₁₅H₁₄N₂O₃S Thiophen-2-ylmethyl 302.35 Not reported 1 donor, 5 acceptors Benzoxazolone core (O vs. S)

<sup>†</sup>logSw: Predicted water solubility (negative values indicate poor solubility).

Substituent Effects on Bioactivity

  • Acetyl vs. Methyl Groups : The 3-acetylphenyl substituent in the target compound introduces stronger electron-withdrawing effects compared to the 2,5-dimethylphenyl group in C489-0330. This may enhance interactions with polar residues in enzyme active sites but reduce membrane permeability .
  • Methoxy Groups: The dimethoxyphenyl analog () exhibits increased hydrogen bond acceptors (7 vs.
  • Benzothiazolone vs. Benzoxazolone : Replacement of sulfur with oxygen in the benzoxazolone analog () alters electronic density, which could affect binding to targets like carbonic anhydrases or kinases .

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